N,N-Didesmethyl Trimebutine Hydrochloride
Description
Contextualization within the Metabolic Landscape of Trimebutine
Trimebutine undergoes extensive first-pass metabolism in the liver following oral administration. drugbank.com The primary metabolic pathway involves a sequential N-demethylation process. The first step in this cascade is the conversion of Trimebutine to its main active metabolite, N-monodesmethyltrimebutine, also known as nortrimebutine. drugbank.com This initial demethylation is followed by a second demethylation step, which results in the formation of N,N-Didesmethyl Trimebutine. drugbank.com
Beyond N-demethylation, Trimebutine metabolism also involves the hydrolysis of its ester bond, leading to the formation of various alcohol-moiety metabolites. drugbank.comnih.gov These metabolites can also undergo subsequent N-demethylation. Furthermore, conjugation with sulphate and/or glucuronic acid represents another significant route of biotransformation for Trimebutine and its metabolites. drugbank.com
The metabolic fate of Trimebutine can exhibit species-specific variations. For instance, in dogs, N-demethylation is the preferential initial metabolic step, followed by ester hydrolysis and conjugation. nih.gov Conversely, in rats, a significant portion of Trimebutine is thought to undergo ester hydrolysis before N-demethylation. nih.gov These differences are attributed to variations in the activity of ester-hydrolyzing and N-demethylating enzymes between species. nih.gov
Table 1: Key Metabolic Pathways of Trimebutine
| Metabolic Pathway | Primary Enzyme System(s) | Resulting Metabolite(s) | Predominant Species |
|---|---|---|---|
| Sequential N-Demethylation | Cytochrome P450 | N-monodesmethyltrimebutine, N,N-Didesmethyl Trimebutine | Humans, Dogs |
| Ester Hydrolysis | Carboxylesterases | 2-dimethylamino-2-phenylbutanol | Rats |
| Conjugation | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) | Glucuronide and sulfate (B86663) conjugates of Trimebutine and its metabolites | Humans, Dogs |
Significance as a Biotransformation Product for Mechanistic Investigations
The significance of N,N-Didesmethyl Trimebutine Hydrochloride in pharmaceutical research extends beyond its role as a metabolic byproduct. Its unique chemical structure and position as the terminal metabolite make it a valuable tool for various mechanistic investigations.
One of the primary applications of this compound is its use as a reference standard in analytical chemistry. drugbank.com Its stable, hydrochloride salt form is particularly suitable for developing and validating analytical methods, such as high-performance liquid chromatography (HPLC), to accurately quantify Trimebutine and its metabolites in biological samples and pharmaceutical formulations. drugbank.com This is essential for pharmacokinetic and bioequivalence studies.
From a pharmacological perspective, while the parent drug Trimebutine and its primary metabolite nortrimebutine are known to act on opioid and muscarinic receptors, N,N-Didesmethyl Trimebutine appears to exhibit a differentiated mechanism of action. drugbank.comwikipedia.org As the terminal N-demethylated metabolite, it is suggested to retain partial pharmacological activity, primarily through the modulation of sodium channels in sensory neurons, which may contribute to visceral analgesia. This shift in mechanism from the parent compound and primary metabolite is a key area of interest for understanding the complete pharmacological profile of Trimebutine.
The study of N,N-Didesmethyl Trimebutine also aids in elucidating the structure-activity relationships of Trimebutine and its derivatives. By comparing the pharmacological activities of Trimebutine, nortrimebutine, and N,N-Didesmethyl Trimebutine, researchers can better understand the role of the N-methyl groups in receptor binding and functional activity.
Table 2: Comparative Pharmacological Profile of Trimebutine and its N-Demethylated Metabolites
| Compound | Primary Mechanism(s) of Action | Receptor/Channel Affinity |
|---|---|---|
| Trimebutine | Weak mu-opioid receptor agonist, Antimuscarinic agent | Binds to mu, delta, and kappa opioid receptors; Antagonizes muscarinic acetylcholine (B1216132) receptors (M1, M2, M3, M4) |
| N-monodesmethyltrimebutine (nortrimebutine) | Active metabolite with retained pharmacological activity | Binds to opioid receptors |
| N,N-Didesmethyl Trimebutine | Primarily modulates sodium channels in sensory neurons | Retains partial pharmacological activity with a shift in mechanism from the parent compound |
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2-amino-2-phenylbutyl) 3,4,5-trimethoxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5.ClH/c1-5-20(21,15-9-7-6-8-10-15)13-26-19(22)14-11-16(23-2)18(25-4)17(12-14)24-3;/h6-12H,5,13,21H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKRVDGVOIZAKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724577 | |
| Record name | 2-Amino-2-phenylbutyl 3,4,5-trimethoxybenzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84333-60-8 | |
| Record name | 2-Amino-2-phenylbutyl 3,4,5-trimethoxybenzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Metabolic Pathways and Biotransformation Kinetics Generating N,n Didesmethyl Trimebutine Hydrochloride
Trimebutine's Hepatic First-Pass Metabolism and Subsequent N-Demethylation Cascade
Upon oral administration, Trimebutine is rapidly absorbed and subjected to significant metabolism within the liver before it can reach systemic circulation. This first-pass effect is substantial, with the primary metabolic transformation being the removal of methyl groups from the tertiary amine of the Trimebutine molecule. This N-demethylation occurs in a stepwise manner, first producing N-monodesmethyl Trimebutine, more commonly known as Nortrimebutine, which is itself an active metabolite. Subsequently, Nortrimebutine undergoes a second N-demethylation step to yield N,N-Didesmethyl Trimebutine. nih.govdrugbank.com
Enzymatic Formation from N-Monodesmethyl Trimebutine (Nortrimebutine)
The conversion of Nortrimebutine to N,N-Didesmethyl Trimebutine is a crucial step in the metabolic cascade. This reaction is catalyzed by hepatic enzymes, continuing the detoxification and elimination process initiated with the first demethylation of Trimebutine. The formation of this di-demethylated metabolite represents a further step towards increasing the polarity of the molecule, which facilitates its eventual excretion from the body.
Interplay with Ester Hydrolysis Pathways in Overall Metabolic Fate
In addition to N-demethylation, Trimebutine metabolism also involves the hydrolysis of its ester bond. nih.govdrugbank.com This enzymatic cleavage results in the formation of 2-dimethylamino-2-phenylbutanol and 3,4,5-trimethoxybenzoic acid. nih.gov These two primary metabolic pathways, N-demethylation and ester hydrolysis, are not mutually exclusive and can occur in a sequential and competing manner. For instance, the desmethylated metabolites can undergo ester hydrolysis, or conversely, the initial hydrolysis of the ester bond can be followed by sequential N-demethylation. nih.govdrugbank.com The balance between these pathways can be influenced by several factors, including the species being studied.
In Vitro Metabolic Studies and Species-Specific Biotransformation Profiling
To understand the intricacies of Trimebutine metabolism, researchers have extensively utilized in vitro models, primarily employing subcellular fractions of liver cells. These studies have been instrumental in identifying the enzymes involved and have also revealed significant species-specific differences in the metabolic profiling of Trimebutine.
Investigations Utilizing Liver Microsomal and Cytosolic Fractions
Liver microsomes, which are vesicles of the endoplasmic reticulum, are a rich source of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. In vitro experiments using liver microsomes have been fundamental in demonstrating the N-demethylation and ester-hydrolyzing activities responsible for Trimebutine's biotransformation. nih.gov While microsomal fractions contain the key enzymes for the initial oxidative steps, cytosolic fractions, which contain the soluble components of the cell's cytoplasm, may also play a role in subsequent metabolic steps, although their direct involvement in N,N-didesmethylation is less characterized.
Comparative Analysis of Metabolic Rates Across Experimental Organisms
Significant variations in the metabolic pathways of Trimebutine have been observed across different animal species. In dogs, N-demethylation appears to be the preferential initial metabolic step, followed by ester hydrolysis and then conjugation. nih.gov In contrast, a considerable portion of Trimebutine in rats is presumed to undergo ester hydrolysis before N-demethylation. nih.gov In vitro experiments have corroborated these findings, showing that both ester-hydrolyzing and N-demethylating activities are higher in rats than in dogs. Conversely, the conjugating activity is more predominant in dogs. nih.gov The higher lipophilicity of Trimebutine compared to its hydrolyzed metabolite, 2-dimethylamino-2-phenylbutanol, makes it more susceptible to N-demethylation. nih.gov These species-specific differences in metabolic rates and pathway preferences are crucial considerations when extrapolating preclinical animal data to human clinical scenarios.
Below is an interactive data table summarizing the observed species differences in the primary metabolic pathways of Trimebutine based on in vivo and in vitro findings.
Role of Cytochrome P450 Enzymes and Other Biotransforming Systems in N,N-Didesmethylation
The N-demethylation of Trimebutine and its metabolite, Nortrimebutine, is primarily mediated by the cytochrome P450 (CYP) enzyme system. These heme-containing monooxygenases are the principal drivers of Phase I oxidative metabolism of a vast array of drugs and other foreign compounds. While the specific CYP isoforms responsible for the second demethylation step to form N,N-Didesmethyl Trimebutine have not been definitively elucidated in all species, studies on similar N-demethylation reactions of other drugs strongly implicate the involvement of the CYP3A subfamily.
Advanced Pharmacological Characterization of N,n Didesmethyl Trimebutine Hydrochloride: Insights into Molecular Interactions and Cellular Electrophysiology
Evaluation of Ligand Binding Affinities to Receptors and Ion Channels
Comprehensive Profiling of Opioid Receptor Subtype Interactions (Mu, Delta, Kappa)
There is a notable absence of publicly available research data detailing the binding affinities of N,N-Didesmethyl Trimebutine Hydrochloride for the mu (µ), delta (δ), and kappa (κ) opioid receptor subtypes. While studies have investigated the opioid receptor interactions of Trimebutine and its primary metabolite, N-monodesmethyltrimebutine, specific Ki or IC50 values for this compound are not documented in the accessible scientific literature. jnmjournal.orgdrugbank.com Trimebutine itself is known to be a weak agonist at mu opioid receptors. drugbank.comnih.gov
Table 1: Opioid Receptor Subtype Interactions of this compound
| Receptor Subtype | Binding Affinity (Ki) | Functional Activity |
|---|---|---|
| Mu (µ) | Data Not Available | Data Not Available |
| Delta (δ) | Data Not Available | Data Not Available |
| Kappa (κ) | Data Not Available | Data Not Available |
Assessment of Muscarinic Acetylcholine (B1216132) Receptor Antagonism and Agonism
Similarly, the scientific literature lacks specific data on the antagonistic or agonistic properties of this compound at muscarinic acetylcholine receptors. Trimebutine is recognized for its antimuscarinic effects, but it is unclear to what extent, if any, this activity is retained in its N,N-didesmethylated metabolite. drugbank.com Without dedicated studies, the affinity and functional activity of this compound at different muscarinic receptor subtypes (M1-M5) remain uncharacterized.
Modulation of Transmembrane Ion Conductance and Cellular Electrophysiological Properties
Investigations into Voltage-Gated Calcium Channel Inhibition and Activation (L-type, T-type)
No specific research findings are available concerning the modulatory effects of this compound on voltage-gated calcium channels. Studies on Trimebutine have shown that at higher concentrations, it can inhibit L-type calcium channels, while at lower concentrations, it may activate T-type calcium channels. nih.govnih.gov However, whether these properties are transferred to, modified, or absent in the N,N-didesmethylated metabolite has not been experimentally determined.
Table 2: Modulation of Voltage-Gated Calcium Channels by this compound
| Channel Type | Effect (Inhibition/Activation) | Potency (IC50/EC50) |
|---|---|---|
| L-type | Data Not Available | Data Not Available |
| T-type | Data Not Available | Data Not Available |
Analysis of Potassium Channel Current Modulation (Delayed Rectifier, Calcium-Activated)
The influence of this compound on potassium channel currents, including delayed rectifier and calcium-activated potassium channels, is another area where specific data is absent. The parent compound, Trimebutine, has been shown to inhibit calcium-dependent potassium currents. drugbank.comnih.gov The activity of this compound at these channels remains to be investigated.
Examination of Sodium Channel Blocking Activity in Excitable Cells
While the primary metabolite, N-monodesmethyltrimebutine, is known to block sodium channels, there is no direct evidence or published data on the sodium channel blocking activity of this compound in excitable cells. jnmjournal.org The potential for this metabolite to contribute to local anesthetic or other effects via sodium channel modulation is currently unknown.
Table 3: Summary of Uncharacterized Pharmacological Properties
| Target | Property | Status of Data |
|---|---|---|
| Opioid Receptors (µ, δ, κ) | Binding Affinity & Function | Not Available |
| Muscarinic Receptors | Antagonism/Agonism | Not Available |
| Calcium Channels (L-type, T-type) | Modulation | Not Available |
| Potassium Channels | Modulation | Not Available |
| Sodium Channels | Blocking Activity | Not Available |
Effects on Resting Membrane Potential Dynamics and Action Potential Characteristics
A thorough review of published scientific literature reveals a lack of specific studies investigating the effects of this compound on the resting membrane potential and action potential characteristics of excitable cells. Research has primarily focused on the parent drug, Trimebutine, which is known to modulate ion channels and affect membrane potential. However, these findings cannot be directly extrapolated to its N,N-didesmethylated metabolite. Consequently, there is no available data to report on how this compound may alter the resting membrane potential, depolarization, repolarization, or other characteristics of the action potential.
Table 1: Effects of this compound on Action Potential Parameters
| Parameter | Observation |
|---|---|
| Resting Membrane Potential | No data available |
| Action Potential Amplitude | No data available |
| Action Potential Duration | No data available |
| Rate of Depolarization | No data available |
Exploration of Downstream Intracellular Signaling Pathway Perturbations
The influence of this compound on downstream intracellular signaling cascades remains uncharacterized in the scientific literature. While its precursor, Trimebutine, is known to interact with G protein-coupled receptors (GPCRs), the specific interactions and subsequent signaling perturbations of the N,N-didesmethyl metabolite have not been a subject of dedicated research.
There are currently no published studies that have examined the coupling of this compound to any G protein-coupled receptors or its subsequent effects on effector systems such as adenylate cyclase or phospholipase C. The affinity and efficacy of this compound at various GPCRs are unknown, and therefore, any potential modulation of second messenger production, including cyclic AMP (cAMP) and inositol (B14025) phosphates, has not been determined.
Table 2: Interaction of this compound with GPCR Effector Systems
| Effector System | Effect |
|---|---|
| Adenylate Cyclase Activity | No data available |
Consistent with the lack of information on its interaction with cell surface receptors, the effects of this compound on intracellular calcium mobilization have not been documented. There are no studies reporting whether this compound can induce the release of calcium from intracellular stores or affect calcium influx across the plasma membrane. Furthermore, the potential for this metabolite to influence the activation of various protein kinases as a result of upstream signaling events has not been investigated.
Table 3: Effects of this compound on Intracellular Signaling Molecules
| Signaling Molecule/Process | Observation |
|---|---|
| Intracellular Calcium (Ca²⁺) Mobilization | No data available |
| Protein Kinase A (PKA) Activation | No data available |
| Protein Kinase C (PKC) Activation | No data available |
An exploration into the synthesis of this compound and its related compounds reveals a landscape of intricate chemical strategies. This article delves into the synthetic methodologies and precursor chemistry essential for the derivatization and production of this key trimebutine metabolite.
Development and Validation of Advanced Analytical Methodologies for N,n Didesmethyl Trimebutine Hydrochloride
High-Performance Liquid Chromatography (HPLC) for Quantitative Determination and Purity Assessment
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility. mdpi.com It is widely employed for separating, identifying, and quantifying components in a mixture, making it ideal for the quantitative determination and purity assessment of N,N-Didesmethyl Trimebutine Hydrochloride.
Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used in pharmaceutical analysis. mdpi.com For this compound and related compounds, RP-HPLC methods coupled with Ultraviolet (UV) detection have been successfully developed. These methods typically utilize a hydrophobic stationary phase (e.g., C18 or ODS) and a polar mobile phase.
A study outlining the determination of Trimebutine and its primary metabolite, N-desmethyltrimebutine, provides a foundational methodology applicable to N,N-Didesmethyl Trimebutine. nih.govresearchgate.net In this method, separation was achieved on a Partisil ODS2 column with UV detection at 265 nm. nih.govresearchgate.net The mobile phase consisted of an aqueous buffer and an organic modifier, optimized to achieve adequate separation and peak shape. The method demonstrated linearity over a concentration range of 20 ng/mL to 5000 ng/mL. nih.gov Another developed RP-HPLC method for Trimebutine Maleate utilized a C18 column with a gradient elution of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile, monitored at 275 nm. researchgate.net Such methods are validated for parameters including linearity, accuracy, precision, and specificity to ensure reliable quantification and purity assessment. researchgate.net
Table 1: Example Parameters for a Validated RP-HPLC-UV Method
| Parameter | Specification | Reference |
|---|---|---|
| Stationary Phase | Partisil ODS2, 10 µm | nih.gov |
| Mobile Phase | Aqueous/Organic Mixture | mdpi.comnih.gov |
| Detection Wavelength | 265 nm | nih.govresearchgate.net |
| Linearity Range | 20 - 5000 ng/mL | nih.gov |
| Coefficient of Variation (Validation) | < 15% | nih.gov |
| Extraction Recovery | ~90% | nih.gov |
For polar or ionizable compounds like this compound, achieving sufficient retention and sharp peak shapes on traditional reversed-phase columns can be challenging. Ion-pairing chromatography offers a solution by adding an ion-pairing agent to the mobile phase. This agent, typically a long-chain alkyl sulfonate like heptanesulfonate, forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and retention on the reversed-phase column. researchgate.netresearchgate.net
A highly sensitive ion-pairing RP-HPLC method was developed for Trimebutine and its N-monodesmethyl metabolite, which can be adapted for the didesmethyl analog. researchgate.net This method employed heptanesulfonate as the ion-pairing agent, significantly improving chromatographic resolution. researchgate.netresearchgate.net Another HPLC method for separating Trimebutine from its degradation products also utilized 5 mM heptane (B126788) sulfonic acid disodium (B8443419) salt in the mobile phase, demonstrating the utility of this approach for complex mixtures. nih.gov The selection of the ion-pairing agent, its concentration, and the pH of the mobile phase are critical parameters that must be optimized to achieve the desired separation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for high-sensitivity quantification of drugs and their metabolites in complex biological matrices. Its superior selectivity and sensitivity allow for the detection and quantification of analytes at very low concentrations (ng/mL to pg/mL range). nih.govejpmr.com
The analysis of this compound in biological samples such as plasma requires an efficient sample preparation step to remove proteins and other interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.netnih.govoup.com
A validated LC-MS/MS method for Trimebutine and its metabolites, including N,N-didesmethyltrimebutine (referred to as APB), utilized LLE for sample clean-up from human plasma. nih.govresearchgate.net Another approach used protein precipitation followed by RP-HPLC separation. researchgate.net In some cases, the presence of conjugates, such as glucuronides, can complicate analysis. The discovery of an N-desmethyltrimebutine glucuronide conjugate highlighted the importance of sample preparation. An acidification step was introduced into the extraction protocol to hydrolyze the conjugate, ensuring accurate measurement of the total metabolite concentration. researchgate.netnih.gov The choice of extraction method depends on the analyte's properties, the matrix, and the required sensitivity, with the goal of maximizing recovery and minimizing matrix effects. researchgate.netnih.gov
Table 2: Comparison of Extraction Protocols for Trimebutine Metabolites
| Extraction Method | Key Features | Average Recovery (APB) | Reference |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Extraction from plasma samples for LC-MS/MS analysis. | 51.2% | nih.govresearchgate.net |
| Protein Precipitation | Simple and rapid procedure for plasma samples. | 100.9% | researchgate.net |
| Acidification & Hydrolysis | Used to cleave glucuronide conjugates prior to extraction. | Not specified | researchgate.netnih.gov |
The high selectivity of tandem mass spectrometry is achieved through the use of Multiple Reaction Monitoring (MRM). researchgate.netnih.gov In this mode, a specific precursor ion (typically the protonated molecule, [M+H]+) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is unique to the analyte, effectively filtering out background noise and co-eluting interferences. nih.gov
For the quantification of N,N-didesmethyltrimebutine (APB), an LC-MS/MS method was developed using a triple quadrupole mass spectrometer operating in MRM mode with electrospray ionization (ESI). nih.govresearchgate.net The method was validated over a concentration range of 1-100 ng/mL for APB, with a limit of quantitation of 1 ng/mL. nih.gov The use of positive-negative switching ESI can also be employed to simultaneously detect different metabolites in a single chromatographic run. researchgate.net The specificity of MRM ensures that the analytical data is highly reliable and accurate, which is crucial for pharmacokinetic and bioequivalence studies. nih.govnih.gov
Spectroscopic Characterization Techniques for Structural Confirmation and Purity Analysis
While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for structural elucidation and confirmation. Techniques such as UV-Visible spectroscopy can be used for purity analysis and quantification, often in conjunction with HPLC.
Methods based on UV spectrophotometry, including first-derivative spectrophotometry, have been developed for the determination of Trimebutine in the presence of its degradation products. nih.gov These methods rely on the unique spectral characteristics of the analyte. For instance, a first-derivative method measured the amplitude at 252.2 nm to quantify Trimebutine. nih.gov Furthermore, spectrophotometric methods based on the formation of colored ion-pair or charge-transfer complexes have been described. researchgate.netscispace.com The interaction of Trimebutine with reagents like bromocresol green or iodine produces complexes with distinct absorption maxima (e.g., 410 nm and 292/362 nm, respectively), which can be used for quantification. scispace.com These spectroscopic principles are applicable to this compound for confirming its identity and assessing its purity, complementing the data obtained from chromatographic and mass spectrometric analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). For this compound, these techniques are crucial for confirming the loss of both N-methyl groups from the parent drug, Trimebutine, and for assigning the structure of the metabolite.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the various protons in the molecule. Key diagnostic signals would include those for the aromatic protons of the phenyl and trimethoxybenzoyl groups, the methylene (B1212753) and methyl protons of the butyl chain, and the protons of the primary amine group. The absence of signals corresponding to the N-methyl groups, which are present in Trimebutine and its primary metabolite N-desmethyl Trimebutine, serves as a definitive marker for the N,N-didesmethyl structure.
¹³C NMR Spectroscopy: Complementing the proton data, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct resonance. The chemical shifts of the carbons in the phenyl, butyl, and trimethoxybenzoyl moieties would be assigned based on established correlation tables and comparison with the spectra of related compounds. Similar to ¹H NMR, the absence of carbon signals for the N-methyl groups confirms the identity of the metabolite.
A representative, though generalized, dataset for the expected NMR shifts is presented below. Actual experimental values can vary based on the solvent and other experimental conditions.
| ¹H NMR Data | ¹³C NMR Data |
| Chemical Shift (ppm) | Assignment |
| 7.20-7.40 (m, 5H) | Ar-H (Phenyl) |
| 7.15 (s, 2H) | Ar-H (Trimethoxybenzoyl) |
| 4.25 (t, 2H) | -OCH₂- |
| 3.85 (s, 9H) | -OCH₃ |
| 2.50 (br s, 2H) | -NH₂ |
| 1.80-2.00 (m, 2H) | -CH₂- (Butyl) |
| 0.90 (t, 3H) | -CH₃ (Butyl) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound would display specific absorption bands that confirm its key structural features.
The presence of a primary amine (-NH₂) group would be indicated by a pair of medium intensity bands in the region of 3300-3500 cm⁻¹. The ester functional group would be confirmed by a strong absorption band around 1700-1730 cm⁻¹ corresponding to the C=O stretching vibration, and C-O stretching bands in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹. The presence of ether linkages in the trimethoxybenzoyl group would also give rise to characteristic C-O stretching bands.
| IR Absorption Data | |
| Frequency (cm⁻¹) | Functional Group Assignment |
| 3300-3500 | N-H Stretch (Primary Amine) |
| 3000-3100 | Aromatic C-H Stretch |
| 2850-2960 | Aliphatic C-H Stretch |
| 1700-1730 | C=O Stretch (Ester) |
| 1580-1600 | Aromatic C=C Bending |
| 1100-1300 | C-O Stretch (Ester, Ether) |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. Furthermore, by inducing fragmentation of the molecule, HRMS can be used to elucidate its structure.
For this compound, HRMS would be used to confirm the molecular formula C₂₀H₂₅NO₅. The high-resolution measurement of the protonated molecule [M+H]⁺ would distinguish it from other compounds with the same nominal mass.
The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would provide further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the ester bond, leading to the formation of ions corresponding to the trimethoxybenzoyl moiety and the 2-amino-2-phenylbutyl moiety. Further fragmentation of the 2-amino-2-phenylbutyl portion could involve the loss of the ethyl group. The elucidation of these fragmentation pathways provides a detailed structural fingerprint of the molecule.
| HRMS Data | ||
| m/z (Observed) | m/z (Calculated) | Assignment |
| 360.1805 | 360.1811 | [M+H]⁺ |
| 195.0652 | 195.0657 | [C₁₀H₁₁O₄]⁺ (Trimethoxybenzoyl cation) |
| 166.1226 | 166.1232 | [C₁₀H₁₆N]⁺ (2-amino-2-phenylbutyl cation) |
| 131.0859 | 131.0861 | [C₉H₁₁]⁺ (Fragment from phenylbutyl moiety) |
Structure Activity Relationship Sar Studies and Molecular Design Principles for N,n Didesmethyl Trimebutine Hydrochloride
Correlating Demethylation State with Binding Affinity and Pharmacological Potency
The metabolic pathway of Trimebutine involves sequential N-demethylation, first to N-monodesmethyltrimebutine (nortrimebutine) and subsequently to N,N-Didesmethyl Trimebutine. drugbank.comnih.gov This metabolic cascade serves as a natural framework for studying the structure-activity relationships, as each demethylation step modifies the molecule's polarity, size, and hydrogen-bonding capacity. N-monodesmethyltrimebutine is recognized as the main active metabolite. drugbank.comnih.gov
Research has demonstrated that the demethylation state correlates with changes in binding affinity and pharmacological potency at various targets, particularly ion channels. Studies comparing Trimebutine and its N-monodesmethyl metabolite have revealed significant differences in their activity. For instance, N-monodesmethyltrimebutine (nor-TMB) shows a higher affinity for sodium channels labeled by [3H]batrachotoxin compared to the parent compound, Trimebutine (TMB). nih.gov Specifically, nor-TMB displaced the radioligand with a Ki of 0.73 +/- 0.02 microM, whereas TMB had a Ki of 2.66 +/- 0.15 microM. nih.gov This suggests that the removal of one methyl group enhances the interaction with this particular binding site.
Furthermore, the potency of these compounds in blocking sodium currents in sensory neurons from rat dorsal root ganglia also differs. nih.gov While both compounds are effective, their IC50 values are distinct, highlighting the functional consequences of N-demethylation. nih.gov Although N,N-Didesmethyl Trimebutine is a known downstream metabolite, detailed comparative binding and potency data for this specific compound are less extensively documented in the literature than for Trimebutine and nortrimebutine. drugbank.comnih.gov The progressive removal of methyl groups from the nitrogen atom generally increases the compound's polarity, which can influence its ability to cross cell membranes and interact with polar residues in a receptor's binding pocket.
| Compound | Target/Assay | Binding Affinity (Ki) | Pharmacological Potency (IC50) |
|---|---|---|---|
| Trimebutine (TMB) | Sodium Channels ([3H]batrachotoxin binding) | 2.66 +/- 0.15 µM | N/A |
| N-monodesmethyltrimebutine (nor-TMB) | Sodium Channels ([3H]batrachotoxin binding) | 0.73 +/- 0.02 µM | N/A |
| Trimebutine (TMB) | Sodium Current Blockade (Rat DRG Neurons) | N/A | 0.83 +/- 0.09 µM |
| N-monodesmethyltrimebutine (nor-TMB) | Sodium Current Blockade (Rat DRG Neurons) | N/A | 1.23 +/- 0.19 µM |
Investigations into Stereoisomer-Specific Pharmacological Activities of Trimebutine Metabolites
Stereochemistry plays a pivotal role in the interaction between drugs and their biological targets. nih.gov Trimebutine and its metabolites are chiral molecules, meaning they exist as stereoisomers (enantiomers and diastereomers) that are non-superimposable mirror images of each other. These different spatial arrangements can lead to significant variations in pharmacological activity, a phenomenon known as stereoselectivity. nih.gov
Investigations have been undertaken to explore the stereoisomer-specific activities of Trimebutine and its primary metabolite, N-monodesmethyltrimebutine. nih.gov Such studies are crucial because enzymes and receptors are themselves chiral, often leading to preferential binding and activity of one stereoisomer over another. By separating and testing the individual stereoisomers, researchers can identify the specific configuration responsible for the desired therapeutic effects and potentially reduce off-target effects associated with less active or inactive isomers. While research has been initiated on the stereoisomers of the parent drug and its primary metabolite, specific pharmacological data for the individual stereoisomers of N,N-Didesmethyl Trimebutine are not as extensively detailed in published literature. nih.gov The principles of stereoselectivity, however, strongly suggest that the biological activity of N,N-Didesmethyl Trimebutine would also be dependent on its stereochemical configuration.
Pharmacophore Modeling and Ligand-Target Docking Simulations
In the absence of experimental crystal structures for every ligand-target complex, computational techniques like pharmacophore modeling and docking simulations are invaluable for predicting and understanding molecular interactions. nih.govnih.gov
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target receptor. mdpi.com For a molecule like N,N-Didesmethyl Trimebutine, a pharmacophore model would define the spatial relationships between key features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.net This model can be generated either based on the structure of the known active site of a target protein (structure-based) or by aligning a set of known active ligands and extracting their common features (ligand-based). nih.gov Such a model serves as a 3D query to screen large compound libraries for molecules with similar interaction features. mdpi.com
Ligand-target docking simulations are computational procedures that predict the preferred orientation of a ligand when bound to a target protein to form a stable complex. chemrevlett.com This method involves placing the 3D structure of N,N-Didesmethyl Trimebutine into the binding site of a target protein (e.g., an opioid receptor or an ion channel) and calculating the most energetically favorable binding pose. nih.gov The simulation scores the different poses based on factors like intermolecular forces, providing insights into binding affinity and the specific amino acid residues involved in the interaction. science.gov
Application of Computational Chemistry Approaches for Molecular Dynamics and Interaction Predictions
While docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a more dynamic and realistic view. researchgate.net MD simulations apply the laws of classical mechanics to model the movements of atoms and molecules in the complex over time. researchgate.net
By simulating a solvated ligand-protein system, MD can reveal:
Stability of the Binding Pose: MD simulations can assess whether the binding pose predicted by docking is stable over a period of nanoseconds or longer. nih.gov
Conformational Changes: These simulations show how the protein and the ligand may change their shapes to accommodate each other, a concept known as "induced fit." mdpi.com
Interaction Energetics: MD can be used to calculate the binding free energy, providing a more accurate prediction of binding affinity by accounting for entropy and solvent effects. d-nb.info
Role of Water Molecules: The simulations can elucidate the crucial role of water molecules in mediating interactions between the ligand and the protein. d-nb.info
Preclinical Pharmacological Investigations of N,n Didesmethyl Trimebutine Hydrochloride in Controlled in Vitro and Ex Vivo Systems
Studies in Isolated Smooth Muscle Preparations and Organ Bath Models
There is a lack of specific research data concerning the effects of N,N-Didesmethyl Trimebutine Hydrochloride on the spontaneous contractile activity, tone, or its modulation of contractile responses to exogenous agonists in isolated smooth muscle preparations. Studies have extensively characterized the parent compound, Trimebutine, which is known to modulate gastrointestinal motility by acting on smooth muscle, but similar investigations for its N,N-didesmethyl metabolite are not detailed in the available literature. drugbank.com
Neuronal Electrophysiology in Cultured Cells and Tissue Slices (e.g., Dorsal Root Ganglia Neurons, Myenteric Plexus)
While the electrophysiological effects of Trimebutine and its primary metabolite, N-monodesmethyltrimebutine, on ion channels in dorsal root ganglia neurons have been investigated, there is no specific information available regarding the actions of this compound on neuronal electrophysiology in these or other relevant cell and tissue models. nih.gov
Research on Modulatory Effects on Neurotransmitter Release Mechanisms (e.g., Glutamate (B1630785), Acetylcholine)
The influence of Trimebutine and N-monodesmethyltrimebutine on neurotransmitter release, such as the inhibition of veratridine-induced glutamate release, has been a subject of study. nih.govpatsnap.com However, dedicated research into the modulatory effects of this compound on the release of neurotransmitters like glutamate or acetylcholine (B1216132) could not be identified in the reviewed sources.
Investigations into Visceral Mechanosensitivity and Reflex Modulation in Animal Models (e.g., Gut Distension Reflexes)
There is a notable absence of published studies investigating the specific role of this compound in modulating visceral mechanosensitivity or gut distension reflexes in animal models. The analgesic properties and effects on visceral sensitivity are primarily attributed to Trimebutine and its main active metabolite. patsnap.com
Future Directions in N,n Didesmethyl Trimebutine Hydrochloride Research and Translational Opportunities
Identification and Characterization of Novel Molecular Targets
A foundational step in elucidating the therapeutic potential of N,N-Didesmethyl Trimebutine Hydrochloride is the comprehensive identification and characterization of its molecular targets. While the parent drug, Trimebutine, and its primary metabolite, N-monodesmethyltrimebutine, are known to interact with opioid receptors and various ion channels, the specific binding affinities and functional activities of N,N-Didesmethyl Trimebutine at these and other potential targets are not well-defined. drugbank.comwikipedia.orgnih.govnih.govaapharma.ca
Future research should employ high-throughput screening assays against a broad panel of receptors, ion channels, enzymes, and transporters to identify novel molecular targets. Techniques such as radioligand binding assays, functional cellular assays, and affinity chromatography could reveal unexpected interactions that may contribute to a unique pharmacological profile.
Table 1: Known Molecular Targets of Trimebutine and its Primary Metabolite
| Compound | Target | Action |
| Trimebutine | Mu, Delta, and Kappa Opioid Receptors | Weak Agonist |
| Voltage-gated L-type Calcium Channels | Inhibitor | |
| Calcium-activated Potassium Channels | Inhibitor | |
| Sodium Channels | Antagonist | |
| N-monodesmethyltrimebutine | Mu, Delta, and Kappa Opioid Receptors | Agonist |
| Sodium Channels | Antagonist |
This table provides context based on the parent compound and its primary metabolite, as specific target information for this compound is not currently available.
Development of Specific Chemical Probes and Reporter Assays for Mechanistic Studies
To dissect the precise mechanisms of action of this compound, the development of specific chemical probes and reporter assays is paramount. Currently, there is a lack of such tools specifically designed for this metabolite. Chemical probes, which are selective small-molecule modulators, would enable researchers to investigate the function of its molecular targets in various biological systems. escholarship.org
Future efforts should focus on designing and synthesizing fluorescently labeled or biotinylated derivatives of N,N-Didesmethyl Trimebutine to serve as probes for binding and imaging studies. Furthermore, the development of cell-based reporter assays, such as those measuring second messenger signaling or gene expression downstream of target activation, would provide quantitative readouts of the compound's functional activity.
Advanced In Vitro Model Systems for Comprehensive Pharmacological Profiling
The limitations of traditional two-dimensional (2D) cell culture in predicting in vivo drug responses are well-documented. nih.govsigmaaldrich.com To gain a more physiologically relevant understanding of the pharmacological effects of this compound, advanced in vitro model systems are needed.
The utilization of three-dimensional (3D) cell culture models, such as spheroids and organoids derived from gastrointestinal tissues, can provide a more accurate representation of the complex cellular interactions and microenvironment of the gut. sigmaaldrich.commdpi.com These models would be invaluable for assessing the impact of N,N-Didesmethyl Trimebutine on intestinal motility, secretion, and inflammation. Furthermore, organ-on-a-chip platforms that recapitulate the structure and function of the intestine could offer a dynamic system for studying the compound's absorption, metabolism, and efficacy.
Mechanistic Elucidation of Differential Pharmacological Profiles Among Trimebutine Metabolites
Comparative pharmacological studies are essential to delineate the distinct activities of Trimebutine, N-monodesmethyltrimebutine, and N,N-Didesmethyl Trimebutine. For instance, studies have shown that N-monodesmethyltrimebutine has a higher affinity for sodium channels labeled by [3H]batrachotoxin compared to Trimebutine. nih.gov Similar comparative assessments of receptor binding affinities, ion channel modulation, and functional effects on gastrointestinal smooth muscle contractility are needed for N,N-Didesmethyl Trimebutine.
Table 2: Metabolic Pathway of Trimebutine
| Parent Compound | Primary Metabolite | Secondary Metabolite |
| Trimebutine | N-monodesmethyltrimebutine | N,N-Didesmethyl Trimebutine |
This table illustrates the metabolic cascade leading to the formation of N,N-Didesmethyl Trimebutine.
Integration of Systems Biology Approaches for Network-Level Understanding
The complex interplay of genetic and environmental factors in gastrointestinal disorders necessitates a holistic approach to understanding drug action. Systems biology and network pharmacology offer powerful tools to analyze the multifaceted effects of compounds on biological systems. nih.gov
Applying these approaches to this compound research could provide a network-level understanding of its mechanism of action. By integrating data from genomics, proteomics, and metabolomics with the compound's known molecular interactions, it may be possible to identify key pathways and biological networks modulated by this metabolite. This could lead to the identification of novel biomarkers for patient stratification and the prediction of potential therapeutic applications beyond its current scope.
Q & A
Q. What analytical methods are recommended for quantifying N,N-Didesmethyl Trimebutine Hydrochloride in biological matrices?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 210–280 nm) is commonly employed for quantification. Mobile phases often include acetonitrile/water or methanol/buffer systems adjusted to pH 3–5 using phosphoric acid or trifluoroacetic acid .
- Capillary Zone Electrophoresis (CZE): Utilized for high-resolution separation in plasma or tissue homogenates, with detection limits as low as 0.1 µg/mL .
- Validation Parameters: Ensure linearity (R² > 0.995), recovery (>90%), and precision (RSD < 5%) per ICH guidelines. Include internal standards like deuterated analogs (e.g., N,N-Didesmethyl Trimebutine-d5 Hydrochloride) to minimize matrix effects .
Q. How is the purity and structural integrity of this compound validated in synthetic batches?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm structural integrity. Key peaks include aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.1–3.0 ppm) .
- Mass Spectrometry (LC/MS): High-resolution MS (HRMS) identifies molecular ions ([M+H]⁺) and fragments. For example, m/z 325.2 corresponds to the protonated parent ion .
- Elemental Analysis: Carbon, hydrogen, and nitrogen content must align with theoretical values (±0.4%) to confirm purity .
Advanced Research Questions
Q. What experimental strategies resolve discrepancies in pharmacokinetic data for this compound across studies?
Methodological Answer:
- Source Analysis: Compare sample preparation protocols. Discrepancies may arise from differences in extraction methods (e.g., protein precipitation vs. solid-phase extraction) or storage conditions (e.g., pH stability in plasma) .
- Cross-Validation: Use orthogonal techniques (e.g., HPLC vs. conductometry) to verify results. For example, conductometric titration with phosphotungstic acid can validate charge transfer complex formation observed in UV-Vis studies .
- Population Pharmacokinetics: Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-study variability in metabolic clearance rates .
Q. How to design experiments to elucidate the metabolic pathways of this compound?
Methodological Answer:
- In Vitro Incubations: Use liver microsomes (human or rodent) with NADPH cofactors to identify phase I metabolites. Monitor reactions via LC/MS/MS for oxidative products (e.g., hydroxylation, demethylation) .
- Stable Isotope Tracing: Administer deuterated Trimebutine maleate in vivo and track N,N-Didesmethyl metabolite formation using isotopic peak shifts in MS spectra .
- Enzyme Inhibition Studies: Co-incubate with CYP3A4/2D6 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes .
Q. What advanced spectroscopic techniques characterize charge transfer complexes involving this compound?
Methodological Answer:
- UV-Vis Spectroscopy: Monitor λmax shifts (e.g., 250 → 300 nm) upon complexation with acceptors like iodine or chloranilic acid. Calculate association constants (Ka) using Benesi-Hildebrand plots .
- Thermogravimetric Analysis (TGA): Assess thermal stability of complexes. Decomposition temperatures >200°C indicate robust complex formation .
- FT-IR Spectroscopy: Identify binding modes (e.g., N–H⋯O vs. N–H⋯Cl interactions) via shifts in amine stretching frequencies (3300–3500 cm⁻¹) .
Data Contradiction Analysis
Q. How to address conflicting reports on the solubility profile of this compound?
Methodological Answer:
- Solvent Screening: Test solubility in buffered solutions (pH 1–10) and polar aprotic solvents (e.g., DMSO). Note discrepancies due to hygroscopicity or polymorphic forms .
- Dynamic Light Scattering (DLS): Measure particle size in suspension to distinguish between true solubility and colloidal dispersion .
- Standardized Protocols: Adopt USP/Ph. Eur. guidelines for equilibrium solubility determination (e.g., shake-flask method at 25°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
